molecular formula C19H16BrNO3 B1442441 2-((1R,3R)-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl)isoindoline-1,3-dione CAS No. 1422057-36-0

2-((1R,3R)-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl)isoindoline-1,3-dione

Cat. No.: B1442441
CAS No.: 1422057-36-0
M. Wt: 386.2 g/mol
InChI Key: LTWWBZGDWWONMW-UHFFFAOYSA-N
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Description

2-((1R,3R)-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl)isoindoline-1,3-dione is a complex organic compound that features a bromophenyl group, a hydroxy-methylcyclobutyl group, and an isoindoline-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R,3R)-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl)isoindoline-1,3-dione typically involves multiple steps:

    Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromophenyl group: This step often involves bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).

    Formation of the isoindoline-dione structure: This can be synthesized through condensation reactions involving phthalic anhydride and amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The bromophenyl group can undergo reduction to form a phenyl group using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, OsO4, KMnO4

    Reduction: Pd/C, hydrogen gas

    Substitution: NaN3, KCN

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of phenyl derivatives

    Substitution: Formation of azides, nitriles, or other substituted derivatives

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1R,3R)-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl)isoindoline-1,3-dione would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1R,3R)-1-(4-chlorophenyl)-3-hydroxy-3-methylcyclobutyl)isoindoline-1,3-dione
  • 2-((1R,3R)-1-(4-fluorophenyl)-3-hydroxy-3-methylcyclobutyl)isoindoline-1,3-dione
  • 2-((1R,3R)-1-(4-methylphenyl)-3-hydroxy-3-methylcyclobutyl)isoindoline-1,3-dione

Uniqueness

The presence of the bromine atom in 2-((1R,3R)-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl)isoindoline-1,3-dione may confer unique reactivity and properties compared to its chloro, fluoro, and methyl analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

2-[1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3/c1-18(24)10-19(11-18,12-6-8-13(20)9-7-12)21-16(22)14-4-2-3-5-15(14)17(21)23/h2-9,24H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWWBZGDWWONMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C2=CC=C(C=C2)Br)N3C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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